molecular formula C8H18O2 B045800 (3R,4R)-1,2-Diisopropylethanediol CAS No. 115889-27-5

(3R,4R)-1,2-Diisopropylethanediol

Cat. No.: B045800
CAS No.: 115889-27-5
M. Wt: 146.23 g/mol
InChI Key: UEGKGPFVYRPVCC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1,2-Diisopropylethanediol is a chiral vicinal diol characterized by two isopropyl substituents on adjacent carbon atoms within an ethanediol backbone. Its stereochemistry at the C3 and C4 positions (both R-configuration) confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical intermediates. The bulky isopropyl groups contribute to steric hindrance, influencing its reactivity, solubility, and ability to form hydrogen-bonded networks.

Properties

CAS No.

115889-27-5

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

(3R,4R)-2,5-dimethylhexane-3,4-diol

InChI

InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1

InChI Key

UEGKGPFVYRPVCC-HTQZYQBOSA-N

SMILES

CC(C)C(C(C(C)C)O)O

Isomeric SMILES

CC(C)[C@H]([C@@H](C(C)C)O)O

Canonical SMILES

CC(C)C(C(C(C)C)O)O

Synonyms

(3R,4R)-2,5-Dimethyl-3,4-hexanediol;  2,5-Dimethyl-4-hydroxy-3-hexanol; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-2,5-Dimethyl-3,4-hexanediol can be achieved through several methods. One common approach involves the reduction of corresponding diketones or diesters. For instance, the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield (3R,4R)-2,5-Dimethyl-3,4-hexanediol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of (3R,4R)-2,5-Dimethyl-3,4-hexanediol may involve catalytic hydrogenation of the corresponding diketone using a palladium or platinum catalyst. This method offers higher yields and can be scaled up efficiently. The reaction is conducted under hydrogen gas pressure, and the catalyst is later removed by filtration.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-2,5-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products

    Oxidation: 2,5-Dimethyl-3,4-hexanedione or 2,5-dimethylhexanoic acid.

    Reduction: 2,5-Dimethylhexane.

    Substitution: 3,4-Dichloro-2,5-dimethylhexane.

Scientific Research Applications

(3R,4R)-2,5-Dimethyl-3,4-hexanediol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.

    Industry: The compound is used in the production of polymers and resins, where its diol functionality contributes to the polymerization process.

Mechanism of Action

The mechanism of action of (3R,4R)-2,5-Dimethyl-3,4-hexanediol depends on its application. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The compound’s hydroxyl groups can form hydrogen bonds with active site residues, facilitating the catalytic process. In polymer chemistry, the diol reacts with diisocyanates to form polyurethanes, where the hydroxyl groups participate in the formation of urethane linkages.

Comparison with Similar Compounds

Substituted Propanediols ()

The following propanediol derivatives from medicinal plant studies highlight key differences:

Compound Name Substituents Key Properties
(2R)-3-(3,4,5-Trimethoxyphenyl)-1,2-propanediol Aryl (trimethoxyphenyl) High polarity due to methoxy groups; increased water solubility compared to alkyl-substituted diols
(2R)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol Aryl (methylenedioxyphenyl) Enhanced π-π stacking ability; moderate hydrophobicity
(3R,4R)-1,2-Diisopropylethanediol Alkyl (isopropyl) High steric bulk; reduced solubility in polar solvents; increased lipophilicity

Key Observations :

  • Solubility : Unlike aryl-substituted diols with polar functional groups, the isopropyl substituents render the compound more hydrophobic, akin to branched alkanes.

Succinimide Derivatives ()


(3R,4R)-(+)-Dimethyl-N-phenylsuccinimide shares the same stereochemistry (R,R) but differs in functional groups:

  • Core Structure : Succinimide (cyclic imide) vs. ethanediol.
  • Reactivity : The succinimide’s electron-withdrawing imide group facilitates electrophilic substitutions, whereas the diol’s hydroxyl groups enable hydrogen bonding and chelation .
  • Applications : Succinimides are often used as chiral auxiliaries, while diols serve as ligands or building blocks for macrocycles.

Complex Cyclopentanediol Derivatives ()

The cyclopentanediol derivative (1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol (MW 522.57) demonstrates:

  • Structural Complexity : Multiple stereocenters and heterocyclic moieties, contrasting with the simpler ethanediol backbone of this compound.
  • Bioactivity : Such derivatives are often bioactive (e.g., kinase inhibitors), whereas this compound is more likely utilized in synthetic chemistry .

Pentafluorophenyl Esters ()

The pentafluorophenyl ester with (3R,4R,5S) stereochemistry exhibits:

  • Hydrogen Bonding : Intramolecular and intermolecular H-bonds stabilize its crystal structure, a feature shared with diols but modulated by ester vs. hydroxyl functionalities .
  • Stereochemical Precision : Both compounds emphasize the importance of stereochemistry in defining molecular conformation and intermolecular interactions.

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